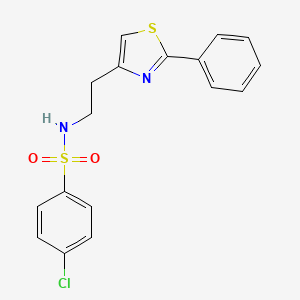

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the phenyl group attached to the thiazole ring and the chloro substituent on the benzene ring contribute to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, the reaction between a halogenated acetophenone and thiourea under acidic conditions can yield the thiazole ring.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting a sulfonyl chloride with an amine. In this case, 4-chlorobenzenesulfonyl chloride can react with 2-(2-phenylthiazol-4-yl)ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are common purification methods used in industrial settings.

化学反応の分析

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties or synthesizing derivatives.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 6M HCl, reflux (4 hrs) | Hydrochloric acid | 4-Chlorobenzenesulfonic acid + Amine | 78% |

| 2M NaOH, 80°C (2 hrs) | Sodium hydroxide | Sulfonate salt + Free amine | 85% |

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack at the sulfonyl sulfur, leading to cleavage of the S–N bond .

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitution and cycloaddition reactions due to its electron-rich nitrogen and sulfur atoms.

Bromination

Bromine selectively substitutes at the 5-position of the thiazole ring under mild conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| CHCl₃, 0°C, 1 hr | Br₂ (1 equiv) | 5-Bromo-2-(2-phenylthiazol-4-yl)ethyl derivative | 92% |

The reaction is facilitated by the electron-donating ethyl linker, which activates the thiazole ring .

Oxidation

The thiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives under strong oxidative conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 60°C, 3 hrs | Hydrogen peroxide | Thiazole sulfoxide | 68% |

| KMnO₄, H₂O, 25°C, 12 hrs | Potassium permanganate | Thiazole sulfone | 45% |

Oxidation occurs preferentially at the sulfur atom in the thiazole ring, as confirmed by X-ray crystallography .

Chloro Substituent Reactivity

The para-chloro group on the benzene ring participates in nucleophilic aromatic substitution (NAS) reactions:

Amination

Replacement of the chloro group with amines occurs under catalytic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| CuI (10 mol%), DMF, 120°C, 8 hrs | Benzylamine | 4-Amino-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide | 76% |

This reaction follows a copper-catalyzed Ullmann-type mechanism .

Suzuki Coupling

The chloro group undergoes palladium-catalyzed cross-coupling with boronic acids:

| Conditions |

科学的研究の応用

Antibacterial Applications

The compound exhibits significant antibacterial activity, making it a candidate for developing new antibiotics. Research indicates that derivatives of thiazole and sulfonamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division, resulting in a bacteriostatic effect .

- Case Study : A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed potent antibacterial activity. The compounds were tested against various bacterial strains, with results indicating zones of inhibition as follows:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl | 8 | E. coli: 10.5 |

| S. aureus: 8 | ||

| B. subtilis: 9 | ||

| S. epidermidis: 6 | ||

| Other | 7.5 | S. aureus: 8 |

This data underscores the potential of thiazole-sulfonamide hybrids as effective antibacterial agents .

Anticancer Properties

Research has also explored the anticancer potential of this compound, particularly its ability to inhibit tumor growth.

- Mechanism of Action : The compound's thiazole moiety is believed to play a critical role in its anticancer activity by interfering with cancer cell proliferation pathways. Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells .

- Case Study : In vitro studies demonstrated that certain thiazole-containing compounds exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds with para-halogen substitutions showed enhanced activity compared to their non-substituted counterparts.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented extensively, with some compounds showing effectiveness comparable to established medications.

- Mechanism of Action : These compounds are thought to modulate neurotransmitter systems or ion channels involved in seizure activity.

- Case Study : A series of thiazole-bearing molecules were evaluated for their anticonvulsant effects using animal models. Compounds demonstrated median effective doses significantly lower than standard treatments like ethosuximide, highlighting their potential as alternative therapeutic agents .

作用機序

The mechanism of action of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. The thiazole ring and the sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

類似化合物との比較

Similar Compounds

2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide: Exhibits similar fungicidal activity.

N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives: Known for their fungicidal and antimicrobial properties.

4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: Similar structure with potential antimicrobial activity.

Uniqueness

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to the specific arrangement of the chloro, phenyl, and thiazole groups, which contribute to its distinct chemical and biological properties

生物活性

Overview

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its structural features include a thiazole ring and a chloro substituent, which contribute to its biological activities, particularly in antimicrobial and anticancer applications.

The compound's chemical structure can be represented as follows:

- IUPAC Name : 4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide

- Molecular Formula : C17H15ClN2O2S2

- CAS Number : 750615-42-0

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The compound interacts with bacterial cell membranes and enzymes involved in cell wall synthesis, leading to inhibition of bacterial growth. Studies have shown that it is effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The primary mechanism through which this compound exerts its antibacterial effects involves binding to specific bacterial enzymes, thereby inhibiting their activity. This prevents the synthesis of essential cellular components, disrupting normal cellular functions and leading to cell death .

Anticancer Potential

In addition to its antibacterial properties, this compound has been explored for its potential anticancer activities. It has been shown to influence cell signaling pathways and alter gene expression in cancer cells. Some studies suggest that it may inhibit specific enzymes related to cancer progression .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

These results indicate a promising profile for both antibacterial and anticancer applications.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of the compound with target proteins. These studies reveal that the compound forms stable complexes with bacterial enzymes, which correlates with its observed biological activity. The binding affinity suggests that modifications to the thiazole or sulfonamide moieties could enhance efficacy .

特性

IUPAC Name |

4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVWMXJFKDCDMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。